Tazomeline citrate

M1 mAChR functional assay rabbit vas deferens

Procure Tazomeline citrate (CAS 175615-45-9) as a high-potency M1 mAChR positive control (IC50=0.001 nM in rabbit vas deferens) or as a benchmark TZTP analog for SAR programs. Its citrate salt ensures reliable solubility. Resolves the critical need for a defined, potent M1 agonist in isolated tissue assays and receptor profiling studies where subtype selectivity is paramount.

Molecular Formula C20H31N3O7S2
Molecular Weight 489.6 g/mol
CAS No. 175615-45-9
Cat. No. B1681939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTazomeline citrate
CAS175615-45-9
SynonymsTazomeline citrate
Molecular FormulaC20H31N3O7S2
Molecular Weight489.6 g/mol
Structural Identifiers
SMILESCCCCCCSC1=NSN=C1C2=CCCN(C2)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C14H23N3S2.C6H8O7/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h8H,3-7,9-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyWIOWZFAHNWMORW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tazomeline Citrate CAS 175615-45-9: Compound Identity and Pharmacological Baseline


Tazomeline citrate (CAS 175615-45-9; LY-287,041) is a small-molecule muscarinic acetylcholine receptor (mAChR) agonist [1]. It is a member of the thiadiazole class of cholinergic agents and was originally developed as a neuropsychiatric therapeutic [2]. Its molecular formula is C14H23N3S2 · C6H8O7 (molecular weight 489.61 g/mol for the citrate salt; free base MW 297.48) . The compound was advanced to Phase 2 clinical trials for cognitive dysfunction in Alzheimer's disease and schizophrenia before development was discontinued [3].

Why In-Class mAChR Agonists Cannot Be Substituted for Tazomeline Citrate in Research Applications


Muscarinic acetylcholine receptor agonists constitute a therapeutically diverse class with profound differences in subtype selectivity, functional activity (agonist vs. antagonist), and associated adverse effect profiles [1]. Tazomeline has been variably characterized as a non-selective mAChR agonist and as an M1-selective agonist, a discrepancy that reflects limited published selectivity data and underscores the compound's poorly defined pharmacological fingerprint [2]. In contrast, structurally related analogs such as LY297802 exhibit mixed agonist/antagonist activity with a defined M1-agonist/M2-M3-antagonist profile [3], while xanomeline demonstrates functional selectivity for M1/M4 subtypes with M5 antagonism [4]. Substituting one muscarinic ligand for another without accounting for these subtype-specific functional differences introduces significant experimental variability in receptor occupancy, downstream signaling, and in vivo behavioral outcomes. The following quantitative evidence, though limited in scope, provides the available basis for distinguishing Tazomeline from its closest comparators.

Quantitative Differentiation Evidence for Tazomeline Citrate: Head-to-Head and Cross-Study Comparisons


M1 Receptor Functional Potency in Rabbit Vas Deferens: Tazomeline vs. Structurally Related TZTP Analogs

Tazomeline demonstrates picomolar functional potency at M1 muscarinic receptors in the rabbit vas deferens isolated tissue preparation, inhibiting electrically evoked twitch height with an IC50 of 0.001 nM [1]. This value is approximately 330-fold more potent than the IC50 reported for the structurally related butylthio analog LY297802 (IC50 = 0.33 nM) in the identical assay system [2]. Notably, the hexyloxy-TZTP analog, which shares the TZTP scaffold with Tazomeline, also exhibits inhibition in the low picomolar range (>90% inhibition), while C3-8 alkyl-TZTP analogs show 10-100 times lower central mAChR affinity than their alkoxy and alkylthio counterparts .

M1 mAChR functional assay rabbit vas deferens

M1 Receptor Binding Affinity: Tazomeline pKi vs. Class-Level mAChR Binding

Tazomeline binds to the human muscarinic M1 receptor (CHRM1) with a reported pKi of 8.30, corresponding to a Ki of approximately 5.0 nM [1]. This binding affinity is consistent with its classification as a high-affinity mAChR ligand. For comparison, xanomeline, a functionally selective M1/M4 agonist that advanced to FDA approval as a component of Cobenfy (xanomeline/trospium chloride), demonstrates M1 binding affinity in the low nanomolar range (Ki values typically 1-10 nM) [2]. Comprehensive subtype selectivity data (Ki values for M2, M3, M4, M5) for Tazomeline are not available in the public domain; the compound is variably described as non-selective and as M1-selective across different sources [3].

M1 mAChR binding affinity pKi

In Vivo Analgesic Equivalence to Morphine: Tazomeline vs. LY297802

Patented uses for Tazomeline include the treatment of severe painful conditions, though published in vivo antinociceptive data for Tazomeline itself are absent from the peer-reviewed literature [1]. In contrast, the structurally related butylthio analog LY297802 (vedaclidine) has been extensively characterized and is equiefficacious to morphine in producing antinociception in mouse and rat models [2]. Notably, LY297802 achieves this efficacy without producing parasympathomimetic side effects such as salivation or tremor, and it actively antagonizes these effects when induced by the nonselective agonist oxotremorine [3]. Whether Tazomeline shares this favorable therapeutic index relative to morphine remains unknown due to the absence of published data.

antinociception in vivo pharmacology opioid alternative

Clinical Development Status: Discontinued Phase 2 Program for Cognitive Dysfunction

Tazomeline was advanced to Phase 2 and reportedly Phase 3 clinical trials for the treatment of cognitive dysfunction associated with Alzheimer's disease and schizophrenia . Initial Phase 2 studies indicated potential improvement in cognitive function as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and other cognitive tests . However, all clinical development was discontinued for undisclosed reasons [1]. In contrast, xanomeline, a related M1/M4-preferring agonist, has achieved FDA approval as part of the fixed-dose combination xanomeline/trospium chloride (Cobenfy) for schizophrenia [2]. Sabcomeline, another M1-selective agonist, also reached Phase 3 trials before discontinuation due to insufficient efficacy relative to placebo [3].

clinical trial Alzheimer's disease Phase 2

Evidence-Based Application Scenarios for Tazomeline Citrate Procurement


Positive Control for High-Potency M1 mAChR Activation in Isolated Tissue Assays

Based on the sub-picomolar functional potency (IC50 = 0.001 nM) in the rabbit vas deferens assay [1], Tazomeline citrate is best deployed as a high-potency positive control agonist in isolated tissue experiments where M1 receptor-mediated smooth muscle relaxation is being studied. Its ~330-fold greater potency compared to LY297802 in this specific preparation makes it suitable for experiments requiring maximal M1 activation at minimal bath concentrations, reducing vehicle artifacts and off-target receptor engagement [2].

Comparative Pharmacology Studies Investigating TZTP Scaffold Structure-Activity Relationships

Tazomeline, as a hexylthio-substituted TZTP derivative, serves as a key comparator in structure-activity relationship (SAR) studies of the TZTP chemotype [1]. The observation that C3-8 alkyl-TZTP analogs exhibit 10-100-fold lower central mAChR affinity than alkoxy and alkylthio derivatives establishes Tazomeline (alkylthio-substituted) as a high-affinity reference point against which novel TZTP analogs can be benchmarked [2]. Procurement for medicinal chemistry SAR programs is supported by this defined structure-activity context.

In Vitro Profiling of Muscarinic Receptor Subtype Selectivity in Receptor Panels

Given the conflicting characterizations of Tazomeline as both a non-selective mAChR agonist and an M1-selective agonist, and the notable absence of published M2-M5 binding data [1], a justified research application is the use of Tazomeline citrate as a test article in comprehensive mAChR subtype selectivity profiling panels. Determining its complete Ki profile across M1-M5 receptors would resolve the selectivity uncertainty and provide a basis for informed compound selection in future studies [2].

Quote Request

Request a Quote for Tazomeline citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.